4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
21322-46-3 |
|---|---|
Molecular Formula |
C15H16FN3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[[(4-aminophenyl)methyl-methylcarbamoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H16FN3O3S/c1-19(10-11-2-4-12(17)5-3-11)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,10,17H2,1H3,(H,18,20) |
InChI Key |
VVLGODVPTXTRRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methyl isocyanate to form the intermediate 4-(3-(4-Aminobenzyl)-3-methylureido)benzene. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while hydrolysis results in sulfonic acids.
Scientific Research Applications
Potential as an Enzyme Inhibitor
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride shows promise in biological studies as a potential enzyme inhibitor. Compounds with similar structures are often studied for their ability to inhibit proteases or other enzymes involved in disease processes. The amino group may enhance binding affinity to target proteins, potentially leading to therapeutic applications.
Interactions with Biological Targets
Studies on the interactions of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with various enzymes, particularly those involved in metabolic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use.
Several compounds share structural similarities with 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Sulfonamide without urea | Enzyme inhibition |
| N-(4-Sulfamoylphenyl)urea | Urea linkage with sulfamoyl group | Potential enzyme inhibitor |
| Aminobenzoylureas | Urea linkage with varied substituents | Varying enzyme inhibitory properties |
Mechanism of Action
The mechanism of action of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride, a comparative analysis with two close analogs is presented below.
Structural and Functional Comparison Table
Detailed Analysis of Analogous Compounds
4-(3-Methyl-3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl Fluoride (CAS 21322-88-3)
- Structural Differences: The 4-nitrobenzyl group replaces the 4-aminobenzyl substituent in the target compound.
- Nitro-substituted analogs are often less reactive toward nucleophilic targets compared to amino-substituted derivatives due to decreased electron density on the aromatic ring. Applications may shift toward non-biological uses, such as intermediates in explosives or dyes, rather than medicinal chemistry .
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl Fluoride (CAS 13908-52-6)
- Structural Differences: A 2-chloroethyl group replaces the methyl and 4-aminobenzyl substituents.
- Functional Implications: The chloroethyl group introduces alkylating capability, enabling covalent interactions with thiols (e.g., cysteine residues) or DNA, which may confer antitumor or antimicrobial activity . However, alkylating agents are associated with higher toxicity profiles due to non-specific reactivity, limiting therapeutic utility .
Target Compound (741731-81-7)
- Biological Relevance: The 4-aminobenzyl group enhances interactions with enzyme active sites via hydrogen bonding and π-π stacking, making it a candidate for protease inhibition .
- Synthetic Routes : Likely synthesized via isocyanate-mediated ureido formation, analogous to methods described for related sulfonyl fluoride derivatives (e.g., compound 7a in ) .
Nitro-Substituted Analog (21322-88-3)
Chloroethyl-Substituted Analog (13908-52-6)
- Mechanistic Divergence : Combines sulfonyl fluoride reactivity with alkylating properties, suggesting dual mechanisms of action. This could expand its use in covalent drug discovery but requires careful toxicity profiling .
Biological Activity
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly as an inhibitor of serine proteases. This article delves into its mechanisms of action, biological implications, and relevant case studies.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 268.35 g/mol
- Structure : The compound features a sulfonyl fluoride group, which is critical for its biological activity.
The primary mechanism through which 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride exerts its effects is by acting as an irreversible inhibitor of serine proteases. The sulfonyl fluoride moiety covalently modifies the serine residue at the active site of these enzymes, thereby inhibiting their activity.
Key Enzymes Inhibited
- Chymotrypsin
- Trypsin
- Thrombin
- Kallikrein
These enzymes play significant roles in various physiological processes, including blood coagulation and inflammation.
Inhibition of NADPH Oxidase
Research indicates that compounds with a sulfonyl fluoride group, such as 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride, can inhibit the activation of NADPH oxidase in phagocytes. This inhibition prevents the production of reactive oxygen species (ROS), which are crucial for immune responses. A study found that similar compounds effectively blocked the assembly of the NADPH oxidase complex, suggesting potential applications in controlling oxidative stress-related diseases .
Case Studies
- Cholesterol Regulation Studies :
- Cancer Research :
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-(3-(4-aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride?
- Methodology :
- Synthesis : The compound can be synthesized via a multi-step process. First, introduce the sulfonyl fluoride group to the benzene ring using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Next, couple the 4-aminobenzyl-methylurea moiety via nucleophilic substitution or urea-forming reactions. Triethylamine or pyridine is typically used as a base to neutralize HCl byproducts .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) is recommended. Recrystallization from ethanol/water mixtures can further enhance purity (>95%) .
Q. How does the sulfonyl fluoride group influence the compound’s reactivity in aqueous vs. organic solvents?
- Methodology :
- Hydrolysis Stability : The sulfonyl fluoride group hydrolyzes slowly in neutral aqueous buffers (t½ ~24 hours at pH 7.4) but rapidly under basic conditions (pH >10). In organic solvents (e.g., DMSO, DMF), it remains stable for weeks at -20°C. Monitor stability via ¹⁹F NMR to track fluoride ion release .
- Nucleophilic Substitution : Reacts selectively with thiols and primary amines (e.g., lysine residues) in organic solvents. Use LC-MS to confirm adduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data between computational docking predictions and experimental enzyme inhibition assays?
- Methodology :
- Docking Validation : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from related serine proteases (e.g., trypsin, chymotrypsin). Compare predicted binding poses with experimental IC₅₀ values. If discrepancies arise, re-evaluate protonation states or solvation effects in the docking model .
- Kinetic Assays : Conduct time-dependent inhibition assays (e.g., fluorogenic substrate hydrolysis) to measure kinact/Ki ratios. Use nonlinear regression to resolve conflicting IC₅₀ values caused by slow-binding inhibition .
Q. What strategies optimize the compound’s selectivity for cysteine vs. serine proteases in kinetic studies?
- Methodology :
- Protease Panel Screening : Test against a panel of proteases (e.g., caspase-3, cathepsin B, trypsin) under standardized buffer conditions (pH 7.4, 25°C). Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to quantify inhibition .
- Structural Modifications : Introduce steric hindrance near the sulfonyl fluoride group (e.g., methyl substituents on the urea moiety) to reduce off-target reactivity. Validate via X-ray co-crystallography .
Q. How can researchers address discrepancies in mass spectrometry (MS) and nuclear magnetic resonance (NMR) purity assessments?
- Methodology :
- MS Analysis : Use high-resolution MS (HRMS) to detect trace impurities (e.g., hydrolyzed sulfonic acid byproducts). Electrospray ionization (ESI+) in positive ion mode is optimal .
- NMR Quantification : Integrate ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and the sulfonyl fluoride group (¹⁹F NMR δ ~45 ppm). Compare with internal standards (e.g., 1,4-dioxane) to quantify purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
